
Ethyl 2-(pyridazin-3-yl)acetate
Overview
Description
Ethyl 2-(pyridazin-3-yl)acetate is an ester derivative of pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . The compound is synthesized via catalytic hydrogenation of ethyl 2-(6-chloropyridazin-3-yl)acetate using 10% Pd/C under hydrogen gas, yielding a white solid after purification . Key applications include its role as a precursor in peptide nucleic acid (PNA) synthesis, where it enhances RNA-PNA triplex formation by improving recognition of cytosine interruptions in RNA polypurine tracts .
Biological Activity
Ethyl 2-(pyridazin-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring linked to an ethyl acetate moiety, characterized by the molecular formula and a molecular weight of approximately 166.18 g/mol . The presence of the pyridazine ring is significant as it contributes to the compound's biological activity, making it a "privileged structure" in drug discovery .
Antimicrobial Properties
Research indicates that pyridazine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that various pyridazine compounds showed activity against both Gram-positive and Gram-negative bacteria . The specific mechanisms often involve interference with bacterial metabolic pathways or enzyme inhibition.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to interact with specific enzymes involved in cancer cell proliferation . For instance, derivatives of pyridazine have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Pyridazine derivatives are also noted for their anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation . this compound's potential in reducing inflammation could be explored further in therapeutic contexts.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors , influencing their activity and leading to therapeutic outcomes. For example, studies have indicated that certain pyridazine derivatives can act as inhibitors for monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have documented the synthesis and biological evaluation of this compound and related compounds:
- Synthesis and Evaluation : A study synthesized various pyridazine derivatives and assessed their biological activities, noting significant antimicrobial and anticancer effects .
- Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyridazine compounds, identifying key structural features that enhance biological activity. For instance, modifications at specific positions on the pyridazine ring have been correlated with increased potency against cancer cell lines .
- In Vivo Studies : Although primarily in vitro studies have been conducted, there is a growing interest in evaluating the in vivo efficacy of this compound in animal models to better understand its therapeutic potential .
Comparative Analysis
Compound | Biological Activity | IC50 Values | Notes |
---|---|---|---|
This compound | Antimicrobial, Anticancer | Not specified | Potential interactions with metabolic enzymes |
Pyridazine Derivative A | Anticancer | 12 µM (PRMT5 inhibitor) | High selectivity for cancer cells |
Pyridazine Derivative B | Anti-inflammatory | Not specified | Modulates cytokine release |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of ethyl 2-(pyridazin-3-yl)acetate exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
2. Anti-inflammatory Properties
This compound has shown promise in modulating inflammatory pathways. Its interaction with specific enzymes involved in inflammation could lead to the development of novel anti-inflammatory drugs.
3. Anticancer Research
The compound's ability to influence cellular pathways makes it a candidate for anticancer drug development. Preliminary studies have indicated that it may inhibit cancer cell proliferation through specific molecular interactions.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : Utilizing sodium azide or other reagents to modify the pyridazine ring.
- Hydrolysis : Reactions with acids or bases to yield different derivatives.
- Reduction Reactions : Employing lithium aluminum hydride or sodium borohydride for functional group transformations.
Case Study 1: Triplex-forming Peptide Nucleic Acids (PNAs)
A significant application of this compound is its incorporation into triplex-forming PNAs. Research demonstrated that a pyridazine-modified nucleobase formed stable triplex structures with dsRNA, enhancing the specificity and stability of nucleic acid interactions. This advancement could lead to novel therapeutic strategies targeting RNA viruses .
Case Study 2: Enzyme Interaction Studies
Studies focusing on the interaction of this compound with metabolic enzymes have provided insights into its mechanism of action. These investigations revealed that the compound could modulate enzyme activity, influencing metabolic pathways relevant to disease states .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(pyridazin-3-yl)acetate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Knoevenagel Condensation : React ethyl cyanoacetate with pyridazine-3-carbaldehyde in the presence of a base (e.g., sodium ethoxide) under reflux conditions. Monitor pH (8–10) and temperature (60–80°C) to prevent side reactions .
- Alternative Route : Use 3-pyridineacetic acid with ethanol and an acid catalyst (e.g., H₂SO₄), followed by cyano group introduction via sodium cyanide. Control stoichiometry (1:1.2 molar ratio of pyridineacetic acid to NaCN) and reaction time (4–6 hours) .
- Optimization : Use TLC or HPLC to track intermediate formation. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >90% purity.
Q. How should researchers handle safety and stability concerns during synthesis and storage of this compound?
- Safety Protocols :
- Hazard Mitigation : Wear PPE (gloves, goggles) due to risks of eye/respiratory irritation (H319, H335) .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .
- Emergency Procedures : For inhalation exposure, relocate to fresh air and monitor for respiratory distress. For skin contact, wash thoroughly with soap/water .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Key Methods :
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm ester linkage (δ 1.18–1.25 ppm for ethyl CH₃) and pyridazine ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.2) .
- X-ray Crystallography : For structural confirmation, refine data using SHELX (SHELXL for small-molecule refinement, SHELXS for solution) .
Advanced Research Questions
Q. How can computational modeling and crystallography elucidate the electronic and steric effects of this compound in enzyme inhibition studies?
- Approach :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinity to dihydropteroate synthase (DHPS) based on pyridazine ring interactions .
- Crystallographic Refinement : Apply SHELX (SHELXL) for high-resolution structure determination. Analyze hydrogen-bonding networks (e.g., pyridazine N atoms with active-site residues) .
- Case Study : In pyrimido[4,5-c]pyridazine derivatives, the ethyl acetate moiety enhances solubility while the pyridazine core anchors to hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Data Reconciliation :
- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., DHPS inhibition vs. cytotoxicity). Adjust for solvent effects (DMSO ≤0.1% to avoid false positives) .
- SAR Studies : Modify substituents (e.g., replacing ethyl with methyl groups) to isolate steric vs. electronic contributions. For example, 6-bromo derivatives show 3x higher activity than chloro analogs .
- Validation : Cross-check with orthogonal assays (e.g., SPR for binding kinetics, MIC tests for antimicrobial activity) .
Q. How can multi-step synthesis pathways for pyridazinone derivatives be designed to improve scalability and regioselectivity?
- Synthetic Design :
- Stepwise Functionalization : Start with pyridazine core, introduce acetate via nucleophilic substitution (e.g., ethyl bromoacetate, K₂CO₃ catalyst, DMF solvent at 80°C) .
- Catalytic Optimization : Use Pd/C (10% w/w) in formic acid for selective hydrogenation of nitro groups to amines without ester cleavage .
- Yield Improvement : Optimize reaction time (24–48 hours) and catalyst loading (1:1 substrate/Pd ratio). Isolate intermediates via Prep-HPLC (C18 column, methanol/water gradient) .
Q. What are the mechanistic implications of this compound’s interaction with oxidative/reductive enzymes?
- Experimental Design :
- Cytochrome P450 Assays : Incubate with human liver microsomes and NADPH. Monitor metabolite formation via LC-MS (e.g., hydroxylation at C4 of pyridazine) .
- ROS Scavenging Tests : Use DCFH-DA probe to quantify reactive oxygen species (ROS) inhibition in cell lines (e.g., HEK293). Compare to control compounds like ascorbic acid .
- Data Interpretation : Correlate redox activity with logP values (e.g., logP = 1.2 for this compound vs. 0.8 for unsubstituted pyridazine) to assess membrane permeability .
Comparison with Similar Compounds
A detailed comparison of Ethyl 2-(pyridazin-3-yl)acetate with structurally and functionally related compounds is provided below.
Structural and Functional Analogues
Table 1: Comparative Analysis of this compound and Analogues
Physicochemical Properties
- Thermal Stability : Compound 9 exhibits exceptional thermal stability (>300°C), attributed to its fused-ring system and strong intermolecular hydrogen bonding . In contrast, this compound lacks such stability due to its simpler structure.
- Solubility: The ester group in this compound confers moderate solubility in polar organic solvents (e.g., ethanol, DMSO). Compounds with thietane or triazole substituents (e.g., Compound 1 , Compound 13 ) show enhanced lipophilicity, impacting their bioavailability.
- Electronic Properties: The pyridazine core in this compound is electron-deficient, making it reactive in nucleophilic substitution reactions. Chloro-substituted analogues (e.g., CasNo: 1246471-48-6 ) exhibit altered electronic profiles, influencing their binding to biological targets.
Properties
IUPAC Name |
ethyl 2-pyridazin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYJJNIVMQRNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990960 | |
Record name | Ethyl (pyridazin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70702-47-5 | |
Record name | Ethyl (pyridazin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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